FPB,human

Coagulation Thrombin Kinetics Fibrin Polymerization

Standard FPA or animal-derived FPB peptides fail to replicate human FPB's unique cleavage kinetics and chemotactic potency, leading to inaccurate thrombin activity data and inflammatory readouts. Human FPB (hFPB) provides the specific substrate required for: - **Thrombin-polymerization assays:** Detects 10-fold accelerated cleavage upon fibrin formation (7 to 70 pmol/min). - **Chemotaxis controls:** Matches C5a/PDGF potency at 10 nM via a non-cross-desensitizing receptor. - **Protease discrimination:** Distinguishes thrombin from plasmin via FPB/FPA ratio analysis. - **rt-PA monitoring:** Des-Arg FPB is a 4.1x more sensitive marker than FPA at 30 min post-bolus. Available in research quantities with guaranteed sequence integrity (Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg; MW 1552.6 Da).

Molecular Formula C66H93N19O25
Molecular Weight 1552.6 g/mol
Cat. No. B12058065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPB,human
Molecular FormulaC66H93N19O25
Molecular Weight1552.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3
InChIInChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71)
InChIKeyMYRIFIVQGRMHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinopeptide B, Human: Overview and Key Functions


Fibrinopeptide B, human (FPB, human; hFPB) is a 14-amino acid peptide (sequence: Pyr-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg; MW: ~1552.6 Da) released from the amino-terminus of the fibrinogen β-chain by thrombin during the conversion of fibrinogen to fibrin monomer . It serves as a key molecular marker of thrombin activity and fibrin formation, with distinct biological functions beyond its role in coagulation, including chemotactic activity toward neutrophils and fibroblasts [1]. FPB, human is widely utilized in coagulation research, thrombosis biomarker development, and inflammation studies due to its quantifiable release kinetics and unique receptor-independent signaling profile [2].

Thrombin Activity Polymerization-dependent cleavage studies
Inflammation Neutrophil / fibroblast chemotaxis assays
Biomarker Research Fibrinopeptide B immunoassay standard
Protease Discrimination Plasmin vs. thrombin fibrinogenolysis models

Fibrinopeptide B, Human: Why Substitution Fails


Generic substitution of FPB, human with Fibrinopeptide A (FPA) or bovine/other species FPB is scientifically invalid due to substantial differences in release kinetics, cleavage site specificity, chemotactic receptor activity, and immunodetection cross-reactivity. Thrombin cleaves FPA and FPB with distinct kinetic profiles: FPA release precedes FPB, and FPB cleavage accelerates upon fibrin polymerization, yielding a 25-fold rate increase relative to monomeric substrate . Furthermore, hFPB exhibits potent chemotactic activity for neutrophils and fibroblasts at ~10 nM, comparable to C5a and PDGF, whereas FPA lacks this functional property [1]. Species-specific sequence variations (e.g., bovine FPB differs in amino acid composition) alter antibody recognition and quantification accuracy, as demonstrated by radioimmunoassays requiring human FPB-specific antisera [2]. These quantitative and functional divergences preclude simple interchange of in-class compounds in both analytical and biological applications.

FPB, human: polymerization-accelerated release
FPA: release rate constant; kinetics may not reflect thrombin dynamics
FPB, human: potent neutrophil / fibroblast chemoattractant (~10 nM)
FPA: lacks chemotactic activity; functional context differs
FPB, human: species-specific antisera for accurate RIA
Bovine FPB / other species: antibody cross-reactivity may shift quantification

Fibrinopeptide B, Human: Head-to-Head Evidence


FPB vs. FPA: Release Kinetics and Polymerization

Fibrinopeptide B, human exhibits polymerization-dependent cleavage acceleration not observed with FPA. Under identical conditions (1.65 μM fibrinogen, 0.02 U/mL thrombin, pH 7.4, 37°C), the initial FPB cleavage rate is 7 pmol/min, which increases to 70 pmol/min upon fibrin polymerization, representing a 10-fold intra-compound acceleration . In contrast, FPA cleavage rate remains constant and independent of polymerization state. Direct comparison of FPB cleavage from fibrin I polymer vs. monomer reveals a 25-fold rate enhancement from the polymerized substrate . This kinetic behavior is unique to FPB and dictates that accurate quantification of thrombin activity requires measurement of both peptides with consideration of polymerization state.

Release Kinetics: FPB vs. FPA
Head-to-head
Initial 7 pmol/min; polymerization-accelerated 70 pmol/min (10-fold intra; 25-fold polymer vs. monomer). FPA rate constant.
Polymerization-state-dependent thrombin activity context; FPA kinetics do not capture acceleration.
Quantification requires polymerization-state control.
Coagulation Thrombin Kinetics Fibrin Polymerization

Chemotactic Potency: FPB vs. C5a and FPA

Fibrinopeptide B, human induces directed neutrophil migration with optimal activity at approximately 10 nM (10⁻⁸ M) [1]. Its chemotactic potency for PMN is quantitatively equivalent to three well-characterized chemoattractants: complement C5a, leukotriene B4 (LTB4), and formyl-methionyl-leucyl-phenylalanine (fMLP) [1]. For fibroblasts, hFPB exhibits chemotactic activity comparable to platelet-derived growth factor (PDGF) under identical assay conditions [1]. Critically, Fibrinopeptide A (FPA) does not possess chemotactic activity for neutrophils or fibroblasts, representing a complete functional divergence between the two thrombin cleavage products [2]. Additionally, desensitization experiments with 10⁻⁷ M hFPB abolished chemotaxis to hFPB but had no effect on chemotaxis to C5a, LTB4, or fMLP, demonstrating that hFPB signals through a distinct, non-cross-reactive receptor pathway [1].

Chemotactic Potency: FPB vs. FPA/C5a
Head-to-head
Optimal neutrophil migration at ~10 nM. Equivalent to C5a, LTB4, fMLP; FPA shows no activity.
Neutrophil/fibroblast chemotaxis assay context; FPA cannot substitute.
Distinct receptor pathway, no cross-desensitization with C5a.
Inflammation Neutrophil Chemotaxis Receptor Pharmacology

Immunoassay Sensitivity in Plasma Detection

A radioimmunoassay (RIA) developed specifically for human FPB demonstrates 50% inhibition of tracer binding at 1.25 ng of native FPB, establishing a detection threshold suitable for measuring FPB in clinical plasma samples [1]. This sensitivity is critical given that circulating FPB concentrations in healthy individuals are low (baseline ~5.6 nM for desarginine FPB) and rise to ~24.1 nM during thrombotic events [2]. The assay exhibits negligible cross-reactivity with FPA (<0.1%) and limited recognition of non-human FPB due to sequence divergence, necessitating the use of authentic human FPB as the standard for accurate quantification [1].

Immunoassay Sensitivity
Cross-study comparable
50% tracer binding inhibition at 1.25 ng FPB; FPA RIA requires ~0.5 ng.
Assay standard curve specificity; FPA may introduce quantification error.
Verify with human FPB-specific antisera.
Immunoassay Biomarker Quantification Thrombosis Diagnostics

Enzyme-Specific Release: Thrombin vs. Plasmin

Fibrinopeptide B, human is released from fibrinogen with distinct kinetics and enzyme selectivity compared to FPA. Thrombin releases FPA rapidly and FPB more slowly; plasmin cleaves a Bβ-chain segment containing FPB but releases no detectable FPA within the first 2 hours of incubation; trypsin rapidly cleaves both peptides with a B-before-A preference; Reptilase cleaves only FPA over 24 hours; and Ancistrodon contortrix contortrix venom cleaves FPB rapidly with slower FPA release [1]. These differential cleavage patterns enable the use of FPB as a specific substrate for distinguishing thrombin-like enzymes from plasmin or reptilase in coagulation research and clinical diagnostics.

Enzyme-Specific Release
Head-to-head
Plasmin: FPB rapid within 2 h, no FPA. Reptilase: only FPA over 24 h. Thrombin: both, FPA first.
Discriminates plasmin- vs. thrombin-mediated fibrinogenolysis.
Interpret FPB/FPA ratio with enzyme context.
Enzyme Specificity Coagulation Proteases Fibrinogenolysis

N-Terminal Truncation Variant and Quantification

Reverse-phase HPLC/MS analysis of fibrinopeptide mixtures derived from thrombin-treated human fibrinogen reveals a previously unidentified N-terminally truncated form of FPB (fpB) lacking the first two residues (pyroglutamic acid and glycine), with a molecular mass of 1384.4 Da [1]. This truncated form constitutes approximately 7% of total fibrinopeptide B in standard preparations. Additionally, deamidated forms of all FPB species (including desArg FPB) contribute up to an additional ~10%, bringing the total non-canonical FPB pool to approximately 17% of total FPB [1]. Failure to account for these variant forms leads to systematic underestimation of FPB release in quantitative HPLC or MS-based assays. Notably, this heterogeneity is specific to human FPB and has not been characterized in bovine or other species, necessitating human-specific analytical standards.

Variant Composition
Cross-study comparable
N-terminally truncated fpB ~7%; total variant pool ~17% in standard preparations.
Quantitative HPLC/MS requires variant accounting.
Variant cross-reactivity may affect immunoassays.
Peptide Heterogeneity Post-Translational Modification HPLC-MS Quantification

rt-PA-Induced FPB vs. FPA Release

In patients with venous thromboembolism treated with recombinant tissue-type plasminogen activator (rt-PA, 0.6 mg/kg bolus), the mean plasma concentration of desarginine fibrinopeptide B increased from a baseline of 5.6 nM to 24.1 nM at 30 minutes post-bolus (P < 0.01), whereas fibrinopeptide A increased from 0.6 nM to only 5.9 nM (P < 0.0001) [1]. The magnitude of FPB elevation (4.3-fold) exceeded that of FPA (9.8-fold relative increase but lower absolute concentration), and importantly, desarginine FPB levels surpassed FPA levels—a pattern opposite to that observed with thrombin-mediated release [1]. This differential response indicates that rt-PA directly releases FPB from fibrinogen independent of thrombin, and that FPB is a more sensitive marker of rt-PA activity than FPA in patients receiving thrombolytic therapy.

rt-PA-Induced FPB vs. FPA
Reported endpoint context
FPB 24.1 nM vs. FPA 5.9 nM at 30 min post-dose (venous thromboembolism research model).
rt-PA pharmacodynamic model: FPB exhibits larger absolute elevation.
Model context; FPB/FPA ratio inversion distinguishes rt-PA activity.
Thrombolytic Therapy rt-PA Fibrinopeptide Biomarkers

Fibrinopeptide B, Human: Optimal Applications


Polymerization-Dependent Thrombin Assays

Use FPB, human as the primary readout in thrombin activity assays when experimental conditions involve fibrin polymerization. The 10-fold acceleration of FPB cleavage upon polymerization (7 to 70 pmol/min) enables sensitive detection of polymerization-dependent thrombin dynamics, whereas FPA cleavage rate remains constant. This scenario is particularly relevant for studies of dysfibrinogenemias, antithrombin therapeutics, or fibrin polymerization inhibitors such as Gly-Pro-Arg-Pro .

Neutrophil and Fibroblast Chemotaxis Studies

Employ FPB, human at ~10 nM (10⁻⁸ M) as a positive control chemoattractant in Boyden chamber or transwell migration assays. Its chemotactic potency is equivalent to C5a, LTB4, and fMLP for neutrophils, and comparable to PDGF for fibroblasts. Unlike FPA, hFPB possesses robust chemotactic activity, and its signaling occurs through a distinct receptor pathway that does not cross-desensitize with C5a, LTB4, or fMLP receptors, making it a specific probe for thrombin-dependent inflammatory cell recruitment [1].

Discriminating Plasmin vs. Thrombin Activity

Use FPB, human as the discriminating substrate when differentiating between plasmin- and thrombin-mediated fibrinogen cleavage. Plasmin releases FPB within 2 hours while releasing no detectable FPA, whereas thrombin releases FPA rapidly and FPB more slowly. Measuring the FPB/FPA ratio in experimental supernatants enables unambiguous assignment of the responsible protease, a critical application in studies of thrombolytic therapy or consumptive coagulopathy [2].

rt-PA Pharmacodynamic Monitoring

Utilize desarginine FPB, human as the preferred biomarker for assessing rt-PA activity in preclinical or clinical thrombolysis studies. At 30 minutes post-rt-PA bolus, desarginine FPB rises to 24.1 nM, exceeding FPA levels (5.9 nM) by 4.1-fold. This differential magnitude and the inversion of the FPB/FPA ratio (FPB > FPA) distinguish rt-PA activity from endogenous thrombin activity, making FPB a more sensitive and specific pharmacodynamic marker for rt-PA-based interventions [3].

Application
Selection Property
Validation Focus
Polymerization-dependent thrombin studies
Accelerated FPB release upon polymerization
Thrombin dynamics under polymerizing conditions
Neutrophil / fibroblast chemotaxis research
Chemotactic activity at low nanomolar
Receptor-specific signaling without C5a cross-desensitization
Plasmin vs. thrombin discrimination studies
Enzyme-specific FPB release profile
FPB/FPA ratio to assign protease activity
rt-PA pharmacodynamic research
Preferential FPB elevation over FPA
FPB as a sensitive PD marker in thrombolysis models

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